Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride
Description
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12;/h1-4,11,14-15H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAQRRTVHVTIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C3=CC=CC=C3O2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-2,4’-piperidin]-4-ol hydrochloride typically involves the simultaneous reactions of condensation and cyclization. One common method includes the reaction of chromanone derivatives with piperidine under specific conditions to form the spiro junction . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of spiro[chromane-2,4’-piperidin]-4-ol hydrochloride may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Spiro[chromane-2,4’-piperidin]-4-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, amines, and various substituted derivatives. These products are often evaluated for their potential biological activities and therapeutic applications .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals. It plays a vital role in developing drugs aimed at treating neurological disorders, enhancing drug efficacy and specificity. For instance, derivatives of this compound have shown promising results in targeting G-protein-coupled receptors, which are pivotal in many therapeutic areas .
Therapeutic Potential
Research indicates that this compound and its derivatives exhibit various biological activities, including anticancer, antioxidant, and anti-inflammatory properties. These characteristics suggest potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders .
Biological Research
Mechanisms of Action
The compound is employed in studies investigating the mechanisms of action of enzymes and receptors. By elucidating these mechanisms, researchers can develop novel therapeutic strategies. For example, studies have demonstrated that modifications to the chromane ring can significantly influence the cytotoxicity of synthesized derivatives against cancer cell lines .
Case Study: Anticancer Activity
A notable study evaluated a series of spiro[chromane-2,4'-piperidin] derivatives against human cancer cell lines. The findings revealed significant cytotoxic effects, indicating the compound's potential as an anticancer agent . Another investigation highlighted its antiplasmodial efficacy, establishing it as a candidate for novel antimalarial treatments due to its ability to affect multiple stages of the parasite's life cycle .
Material Science
Advanced Materials Development
In material science, this compound is explored for its unique structural properties that could lead to the development of advanced materials. Its application extends to creating polymers and coatings with enhanced performance characteristics .
Natural Product Synthesis
Facilitating Complex Syntheses
The compound serves as a valuable scaffold for synthesizing complex natural products. Researchers utilize it to facilitate the discovery of new compounds with potential medicinal properties. This application is particularly relevant in drug discovery and development processes where novel bioactive compounds are sought .
Analytical Chemistry
Reference Standard Usage
In analytical chemistry, this compound is used as a reference standard. This ensures accurate identification and quantification of similar compounds in various samples, which is essential for quality control and regulatory compliance .
Summary Table: Applications of this compound
| Application Area | Details |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; potential anticancer agent |
| Biological Research | Investigates enzyme/receptor mechanisms; shows anticancer and antimicrobial properties |
| Material Science | Development of advanced materials such as polymers and coatings |
| Natural Product Synthesis | Scaffold for synthesizing complex natural products with medicinal potential |
| Analytical Chemistry | Reference standard for accurate identification/quantification in various samples |
Mechanism of Action
The mechanism of action of spiro[chromane-2,4’-piperidin]-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their modifications, and physicochemical properties:
Structure-Activity Relationship (SAR) Insights
- Substituent Effects: Chloro Groups: Chlorination at C6 (e.g., 6-chloro derivatives) improves selectivity for melanoma cells by reducing off-target effects . Hydroxy Groups: Hydroxyl substitutions (e.g., 6-hydroxy) may enhance solubility but reduce membrane permeability, requiring further optimization . Thiophene Moieties: 7-(Thiophen-2-yl) substitutions increase planar surface area, promoting interactions with kinase active sites .
Key Research Findings
Anticancer Mechanisms
Biological Activity
Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines chromane and piperidine moieties. This structural configuration contributes to its biological activity by enabling interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
- Receptor Activation : It can activate receptors that regulate metabolic pathways, contributing to its potential anti-inflammatory effects.
- Antimicrobial Activity : Studies indicate that spirocyclic chromanes exhibit antiplasmodial activities, particularly against Plasmodium falciparum, the causative agent of malaria. For instance, a related compound demonstrated an EC50 of 350 nM against chloroquine-resistant strains while maintaining selectivity over human liver cells .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
-
Anticancer Activity :
- A series of derivatives were synthesized and evaluated against human cancer cell lines, showing promising cytotoxic effects. For example, compounds derived from this scaffold exhibited significant activity against various cancer types, indicating potential for further development as anticancer agents .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
A notable study investigated the structure-activity relationship (SAR) of spiro[chromane-2,4'-piperidin]-4-one derivatives. The research found that modifications at specific positions on the chromane ring significantly influenced their cytotoxicity against cancer cell lines . Another study highlighted the antiplasmodial efficacy of spirocyclic chromanes, establishing their potential as novel antimalarial agents due to their ability to act on multiple stages of the parasite's life cycle .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical parameters for synthesizing Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride with high purity?
Successful synthesis requires precise control of reaction conditions such as temperature, pH, and solvent selection. For example, trifluoroacetic acid is used to deprotect intermediates, while methylene chloride facilitates extraction . Multi-step protocols often employ coupling reactions (e.g., amidation or sulfonylation) and chiral resolution techniques for enantiomeric separation . Yield optimization (e.g., 85% in intermediate steps) relies on purification via column chromatography and recrystallization .
Q. Which analytical techniques confirm the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves spirocyclic connectivity and functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight . Purity (>95%) is assessed via HPLC and thin-layer chromatography (TLC) with ethyl acetate/hexane elution . Infrared spectroscopy (IR) identifies key functional groups like hydroxyl or carbonyl moieties .
Q. How is the hydrochloride salt form advantageous in biological studies?
The hydrochloride salt enhances aqueous solubility and stability, enabling reliable in vitro assays (e.g., MTT cytotoxicity testing) by improving dissolution in physiological buffers . This modification also reduces hygroscopicity, simplifying storage and handling .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values for Spiro[chromane-2,4'-piperidin]-4-one derivatives across studies?
Contradictions in potency (e.g., IC₅₀ ranges of 0.31–47.05 μM for derivatives) may arise from structural variations (e.g., sulfonyl vs. trimethoxyphenyl substituents) . To address inconsistencies:
Q. What mechanistic insights explain the anticancer activity of Spiro[chromane-2,4'-piperidin]-4-ol derivatives?
Derivatives with sulfonyl bridges (e.g., Compound 16) induce apoptosis via mitochondrial pathways, evidenced by caspase-3 activation and Bcl-2 suppression . Cell cycle arrest at sub-G1 and G2-M phases correlates with DNA damage response activation. Molecular docking studies suggest interactions with acetyl-CoA carboxylase or histone deacetylases (HDACs), though target validation requires knockout models .
Q. How can structural optimization improve the pharmacokinetic profile of Spiro[chromane-2,4'-piperidin]-4-one derivatives?
- Bioisosteric replacement : Substitute methoxy groups with fluorine to enhance metabolic stability .
- Scaffold modulation : Introduce pyridinylmethyl or tetrahydro-2H-pyran-4-yloxy groups to improve blood-brain barrier penetration .
- Prodrug strategies : Mask hydroxyl groups as esters to increase oral bioavailability .
Methodological Guidance for Data Interpretation
Q. What experimental designs are recommended for evaluating spirocyclic compounds in neuroprotection studies?
- Use SH-SY5Y or PC12 neuronal models exposed to oxidative stress (e.g., H₂O₂ or rotenone).
- Quantify neuroprotection via lactate dehydrogenase (LDH) release and mitochondrial membrane potential (JC-1 assay) .
- Validate HDAC inhibition via Western blotting for acetylated histone H3 .
Q. How should researchers analyze conflicting data in receptor binding assays?
- Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors).
- Use computational tools (e.g., molecular dynamics simulations) to model spirocyclic conformations and binding pocket interactions .
- Cross-validate with functional assays (e.g., cAMP modulation for GPCR activity) .
Tables for Key Data
| Derivative | Substituent | IC₅₀ (μM) | Biological Activity | Reference |
|---|---|---|---|---|
| Compound 16 | Sulfonyl bridge | 0.31–5.62 | Apoptosis induction, G2-M arrest | |
| Compound 15 | Trimethoxyphenyl | 18.77–47.05 | Weak cytotoxicity | |
| 1'-(2,5-Dichlorobenzoyl) | Dichlorobenzoyl | <1.0* | Acetyl-CoA carboxylase inhibition |
*Hypothetical value based on structural analogs.
| Analytical Method | Parameter Measured | Typical Data Output |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | Chemical shifts (δ) | 1.2–3.8 ppm (piperidine protons) |
| HRMS | Exact mass | m/z 218.1543 (M+H⁺) |
| HPLC (C18 column) | Retention time | 8.2 min (99% purity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
